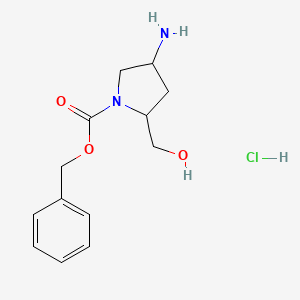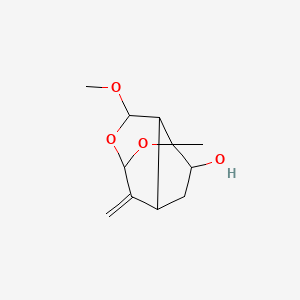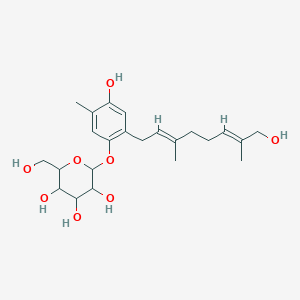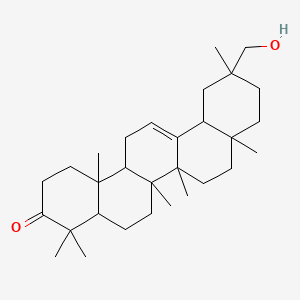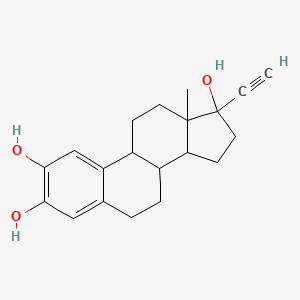
2-Hydroxy Ethynyl Estradiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxyethynylestradiol is a synthetic derivative of ethinylestradiol, a widely used estrogen medication. This compound is known for its role as a metabolite of ethinylestradiol, which is commonly used in birth control pills and hormone replacement therapy . The molecular formula of 2-Hydroxyethynylestradiol is C20H24O3, and it has a molecular weight of 312.4 g/mol .
Méthodes De Préparation
The synthesis of 2-Hydroxyethynylestradiol involves multiple steps. One common synthetic route starts with ethinylestradiol and involves the following steps :
Nitration: Ethinylestradiol is treated with nitric acid and aqueous sodium nitrite.
Reduction: The resulting product is reduced using sodium bisulfite.
Oxidation: The final step involves oxidation with sodium periodate in the presence of hydrochloric acid and acetic acid.
These steps result in the formation of 2-Hydroxyethynylestradiol with a good yield. Industrial production methods may vary, but they generally follow similar reaction pathways to ensure high purity and yield.
Analyse Des Réactions Chimiques
2-Hydroxyethynylestradiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different hydroxylated derivatives.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups.
Common reagents used in these reactions include oxidizing agents like sodium periodate and reducing agents like sodium bisulfite. The major products formed from these reactions include various hydroxylated and methoxylated derivatives .
Applications De Recherche Scientifique
2-Hydroxyethynylestradiol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other estrogenic compounds.
Biology: Studies have shown its role in the metabolism of ethinylestradiol, providing insights into estrogen metabolism.
Medicine: It is investigated for its potential effects on cardiovascular health and cancer prevention.
Industry: It is used in the development of pharmaceutical formulations and drug delivery systems.
Mécanisme D'action
The mechanism of action of 2-Hydroxyethynylestradiol involves its interaction with estrogen receptors. It binds to these receptors, leading to the activation of estrogen-responsive genes. This interaction affects various molecular pathways, including those involved in cell proliferation and differentiation . The compound’s effects on cardiovascular health and cancer prevention are attributed to its ability to modulate these pathways.
Comparaison Avec Des Composés Similaires
2-Hydroxyethynylestradiol is similar to other hydroxylated derivatives of ethinylestradiol, such as 4-Hydroxyethynylestradiol and 2-Methoxyethynylestradiol. it is unique in its specific hydroxylation pattern, which influences its biological activity and metabolism . Other similar compounds include:
4-Hydroxyethynylestradiol: Another hydroxylated derivative with different biological properties.
2-Methoxyethynylestradiol: A methoxylated derivative with potential therapeutic applications.
Propriétés
Formule moléculaire |
C20H24O3 |
|---|---|
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-2,3,17-triol |
InChI |
InChI=1S/C20H24O3/c1-3-20(23)9-7-16-14-5-4-12-10-17(21)18(22)11-15(12)13(14)6-8-19(16,20)2/h1,10-11,13-14,16,21-23H,4-9H2,2H3 |
Clé InChI |
KQJCDKMHNQVWDV-UHFFFAOYSA-N |
SMILES canonique |
CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=C(C=C34)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


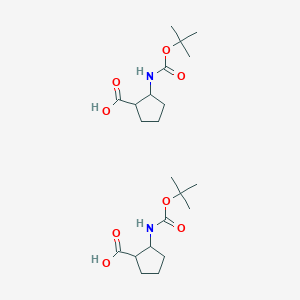

![4-[2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]-phenol hydrochloride](/img/structure/B12323793.png)
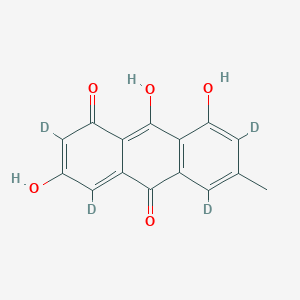
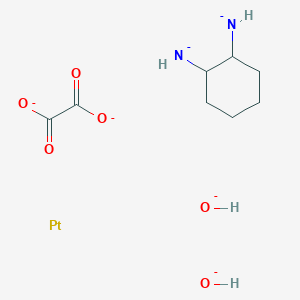
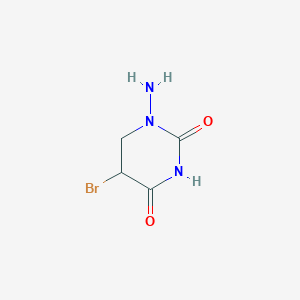
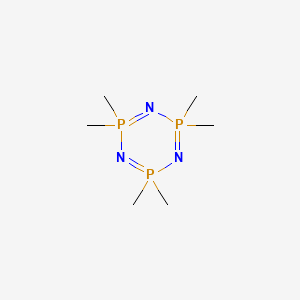
![2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)-N-(4-nitrophenyl)pentanamide](/img/structure/B12323848.png)
